molecular formula C13H17NO B111925 1-Benzylazepan-3-one CAS No. 146407-32-1

1-Benzylazepan-3-one

Cat. No.: B111925
CAS No.: 146407-32-1
M. Wt: 203.28 g/mol
InChI Key: HGWZSFXXGQVVAQ-UHFFFAOYSA-N
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Description

1-Benzylazepan-3-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-one can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-1,6-hexanediamine with phosgene or triphosgene under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The synthesis often involves standard organic synthesis techniques, including purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Benzylazepan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzylazepan-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azepane ring structure. This interaction can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and benzyl substitution, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-benzylazepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWZSFXXGQVVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569152
Record name 1-Benzylazepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146407-32-1
Record name 1-Benzylazepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of potassium tert-butylate (336 mg) in toluene (2.5 ml) is refluxed for 10 min. Then 5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid (695 mg) in toluene (1 ml) is slowly added to the suspension and when the addition is complete the mixture is refluxed for another 1.5 hours. After cooling to room temperature 25% hydrochloric acid (1 ml) is added. The organic phase is separated off and washed with 25% hydrochloric acid (4×1 ml). The combined hydrochloric-acid aqueous phases are then refluxed for 5 hours. After cooling to room temperature the solution is made alkaline (pH 11) with 2N caustic soda solution and extraction is carried out with ethyl acetate. The combined organic phases are concentrated by evaporation after drying over sodium sulphate. The obtained residue produces, after chromatography using silica gel (ethyl acetate/heptane 1:5) the desired title compound (197 mg) in a yield of 45% (Bull. Chem. Soc. Jpn. 1956, 29, 631-632; DE2206385).
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid
Quantity
695 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)C1C(=O)CCCCN1Cc1ccccc1
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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a 75%-aqueous sulfuric acid solution (2 ml) was added to a solution of ethyl 1-benzyl-3-oxoazepane-4-carboxylate (150 mg, 0.545 mmol) in ethanol (1 ml) at room temperature, and the resulting mixture was heated to 120° C. After 3 hours, completion of the reaction was confirmed and the resulting mixture was cooled. On the other hand, under a nitrogen atmosphere, a 75%-aqueous sulfuric acid solution (2 ml) was added to a solution of the mixture containing ethyl 1-benzyl-3-oxoazepane-2-carboxylate (200 mg, content=about 75%) in ethanol (1 ml) at room temperature, and the resulting mixture was heated to 120° C. After 12 hours, completion of the reaction was confirmed and the temperature was lowered. The reaction solution was combined with that obtained above, and the combined reaction solution was poured onto ice and adjusted to pH 8 with a 2M-aqueous sodium hydroxide solution. The combined reaction solution thus treated was extracted with ethyl acetate (50 ml×2) and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 1-benzylazepan-3-one (118.1 mg, 53%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
ethyl 1-benzyl-3-oxoazepane-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylazepan-3-one
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